Methyl D-Glucuronate
Description
Properties
CAS No. |
52613-19-1 |
|---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
methyl (2S,3S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3/t2?,3-,4+,5-,6?/m0/s1 |
InChI Key |
DICCNWCUKCYGNF-CQGHMCOMSA-N |
SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C([C@H](C(O1)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O |
Synonyms |
D-Glucuronic Acid Methyl Ester; D-Glucuronic Acid Methyl Ester; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl D-Glucuronate can be synthesized through several methods. One common approach involves the oxidation of D-glucose derivatives. For instance, the oxidation of 1-O-methyl-D-glucose with potassium permanganate can yield this compound . Another method involves the use of glucosyluronate bromide in the presence of silver oxide to achieve glucuronidation .
Industrial Production Methods
Industrial production of D-glucuronic acid, from which this compound is derived, typically involves chemical oxidation, polysaccharide hydrolysis, and biological catalysis. Chemical oxidation is the most commonly used method, involving the oxidation of starch by concentrated nitric acid and subsequent hydrolysis under high pressure .
Chemical Reactions Analysis
Types of Reactions
Methyl D-Glucuronate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Specific reducing agents can be employed depending on the desired product.
Substitution: Reagents such as trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various glucuronides and their derivatives, which have significant biological and chemical applications .
Scientific Research Applications
Methyl D-Glucuronate and its derivatives have been extensively studied for their antitubercular, antimicrobial, and hemolytic activities. These compounds have shown high antitubercular activity comparable to isoniazid . Additionally, D-glucuronic acid, from which this compound is derived, has applications in medicine, cosmetics, and food due to its anti-oxidation properties and its role in treating liver diseases and hyperlipidemia .
Mechanism of Action
The mechanism of action of Methyl D-Glucuronate involves its interaction with various molecular targets and pathways. For instance, it can combine with endogenous and exogenous toxic substances in the liver to produce uronic acid substances, increasing their water solubility and promoting their excretion through renal urine or sweat . This detoxification process is crucial for its medicinal applications.
Comparison with Similar Compounds
Methyl D-Galacturonate (MeGalA)
- Structural Differences : MeGalA is the C-4 epimer of MeGlcA. This stereochemical variation at C-4 alters hydrogen bonding and substrate specificity in enzymatic reactions.
- Enzymatic Activity : In assays with uronate isomerase, MeGalA is isomerized to D-tagaturonate, while MeGlcA forms D-fructuronate. The $ k{\text{cat}}/Km $ ratio for MeGlcA (2.1 × 10$^4$ M$^{-1}$s$^{-1}$) is 30% higher than for MeGalA, indicating superior catalytic efficiency for MeGlcA .
- Metabolic Pathways : Unlike MeGlcA, which is catabolized via fungal-specific pathways involving 2-keto-L-gulonate reductase, MeGalA follows bacterial routes via pectin lyases .
Benzyl D-Glucuronate (BnzGlcA)
- Synthetic Utility : BnzGlcA is preferred in solid-phase synthesis due to its benzyl group’s stability under acidic conditions. However, its bulkier substituent reduces solubility in polar solvents (e.g., 12 mg/mL in water vs. 45 mg/mL for MeGlcA) .
- Enzyme Compatibility: BnzGlcA is a poor substrate for UDP-glucuronosyltransferases (UGTs), unlike MeGlcA, which mimics natural UDP-glucuronate in some enzymatic systems .
Allyl D-Glucuronate (AllylGlcA)
- Reactivity: The allyl group enables click chemistry applications, such as Huisgen cycloaddition, which MeGlcA cannot undergo. However, allyl esters are prone to hydrolysis under basic conditions (t$_{1/2}$ = 2 hours at pH 9) .
- Thermal Stability : AllylGlcA decomposes at 120°C, whereas MeGlcA remains stable up to 200°C, making MeGlcA more suitable for high-temperature reactions .
Biochemical and Functional Comparisons
Enzyme Specificity
- Sheep Liver Aldehyde Reductase (ALR1): MeGlcA binds to ALR1 with a $ Kd $ of 1.2 mM, comparable to D-glucuronate ($ Kd = 0.9 $ mM).
- Campylobacter jejuni Amidoligase (Cj1438) : MeGlcA is a viable substrate for amide bond formation ($ k_{\text{cat}} = 4.7 $ s$^{-1}$), while UDP-glucuronate is inactive, highlighting the importance of the methyl ester group in this pathway .
Metabolic Pathways
- Fungal Catabolism: In Aspergillus niger, MeGlcA is metabolized via a novel pathway involving GluC (2-keto-L-gulonate reductase), which is absent in bacterial systems. This pathway produces L-idonate, a precursor for secondary metabolites .
- Bacterial Transport : Mutations in exuB and exuT genes in Bacillus spp. reduce MeGlcA uptake by 60%, whereas D-galacturonate transport is unaffected, suggesting transporter specificity for glucuronate derivatives .
Glycosylation Reactions
- MeGlcA serves as a glycosyl donor in the synthesis of β-D-glucuronides. For example, it forms 4-bromo-2,5-dimethoxyphenethylamine metabolites with 85% yield using BF$3$·Et$2$O as a catalyst, outperforming acetylated glucuronate donors .
- Toxicity Studies : Cresyl glucuronides synthesized from MeGlcA show varying cytotoxicity in HEK293 cells: ortho-cresyl (IC${50}$ = 12 μM) > *para*-cresyl (IC${50}$ = 28 μM) > meta-cresyl (IC$_{50}$ = 35 μM) .
Structural Mimicry
- MeGlcA’s $ ^4\text{C}_1 $ conformation mimics natural glucuronate in heparan sulfate, enabling studies on glycosaminoglycan interactions .
Data Tables
Table 1: Physicochemical Properties
Table 2: Metabolic Pathways
| Pathway | MeGlcA Involvement | Key Enzyme | Organism |
|---|---|---|---|
| Fungal Catabolism | Converts to L-idonate via 2-keto-L-gulonate | GluC (2-keto reductase) | Aspergillus niger |
| Bacterial Transport | Requires exuB/exuT transporters | ExuB/ExuT | Bacillus subtilis |
Biological Activity
Methyl D-glucuronate (MeGlcUA) is a derivative of glucuronic acid that plays a significant role in various biological processes, particularly in microbial metabolism and plant biochemistry. This article explores the biological activity of MeGlcUA, focusing on its enzymatic interactions, metabolic pathways, and potential applications in biotechnology and medicine.
Chemical Structure and Properties
This compound is characterized by a methyl group attached to the hydroxyl group of glucuronic acid. This modification affects its solubility and reactivity, making it an important substrate in enzymatic reactions involving glucuronidases and other glycosyl hydrolases. The compound's molecular structure can be represented as follows:
- Chemical Formula : C₇H₁₄O₆
- Molecular Weight : 178.18 g/mol
1. Hydrolysis by Glucuronidases
MeGlcUA is primarily utilized by specific enzymes known as glucuronidases, which catalyze the hydrolysis of glycosidic bonds. These enzymes are crucial for the degradation of hemicellulosic materials in plant cell walls:
- α-Glucuronidase Activity : Research indicates that α-glucuronidases from various microbial sources exhibit high specificity for MeGlcUA, facilitating its conversion into simpler sugars. For instance, studies on Bacillus stearothermophilus have identified genes encoding enzymes that metabolize MeGlcUA efficiently, contributing to the organism's ability to utilize xylan-rich substrates .
| Enzyme Source | Specific Activity (U/mg) | Optimal pH |
|---|---|---|
| Pseudomonas cellulosa | 58.2 | 6.3 |
| Aspergillus tubingensis | 61.3 | 6.5 |
2. Metabolic Pathways
The metabolism of MeGlcUA involves several key pathways:
- Transport Mechanisms : MeGlcUA is taken up by microbial cells through specific transport systems that recognize branched xylo-oligosaccharides containing this sugar moiety .
- Degradation Pathways : Once inside the cell, MeGlcUA undergoes further degradation through intracellular enzymes, leading to the production of xylobiose and other oligosaccharides that can be utilized for energy .
1. Microbial Utilization
A notable study demonstrated the ability of certain bacterial strains to degrade xylan containing MeGlcUA effectively. The research highlighted how these microbes can convert complex polysaccharides into fermentable sugars, which are essential for biofuel production.
- Study Parameters : The study involved culturing Bacillus strains in media supplemented with xylan and measuring sugar release over time.
- Findings : After 48 hours, significant amounts of MeGlcUA were hydrolyzed, indicating effective enzyme activity.
2. Application in Biotechnology
The potential applications of MeGlcUA extend into biotechnology, particularly in developing bioformulations that enhance plant growth through microbial interactions.
- Bioformulation Study : A recent investigation assessed the effects of bioformulations containing beneficial microorganisms on plant health.
- Results : The inclusion of MeGlcUA as a carbon source significantly improved microbial activity and plant growth parameters, demonstrating its utility as a biostimulant .
Q & A
Q. What are the established synthetic routes for preparing Methyl D-Glucuronate derivatives, and how are they characterized?
this compound derivatives, such as methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, are synthesized via acetylation of the parent compound. The process involves protecting hydroxyl groups with acetyl moieties under controlled conditions, followed by purification using chromatography. Characterization employs gas chromatography (GC) for purity assessment and optical rotation measurements (e.g., [α]²⁰/D = 8.1–9.5° in chloroform). Structural confirmation is achieved via nuclear magnetic resonance (NMR) and mass spectrometry . For glycosylation studies, methyl uronates are synthesized via transesterification or photobromination, as seen in L-iduronate synthesis pathways .
Q. How can the crystal structure of D-Glucuronate derivatives be determined to study ion-binding interactions?
X-ray diffraction (XRD) is the gold standard for resolving crystal structures. For example, the calcium-binding mechanism of α-D-glucuronate residues in polysaccharides was elucidated using 3D XRD data, revealing coordination between Ca²⁺ ions and hydroxyl/carboxyl groups of D-glucuronate. Hydrated salts (e.g., α-D-glucuronate CaBr·3H₂O) serve as model systems to study metal-carbohydrate interactions, with data refined using software like SHELX .
Q. What standard assays are used to quantify esterase activity on this compound substrates?
Thin-layer chromatography (TLC) is widely used to detect de-esterification activity. Substrates like methyl 4-O-methyl-D-glucopyranuronate are incubated with esterases (e.g., CE15 family enzymes), and reaction products are resolved in CH₂Cl₂/CH₃OH/H₂O (80:25:4). Visualization with sulfuric acid/potassium dichromate confirms hydrolysis. Quantitative assays measure released alcohols (e.g., benzyl alcohol) via HPLC or spectrophotometry .
Advanced Research Questions
Q. How do primary isotope effects elucidate the catalytic mechanism of uronate isomerase acting on D-Glucuronate?
Isotope labeling (e.g., deuterium at C-2 of D-glucuronate) and kinetic analyses reveal proton transfer mechanisms. Double-reciprocal plots comparing and for protonated vs. deuterated substrates identify rate-limiting steps. For uronate isomerase, a cis-enediol intermediate forms via abstraction of the C-2 proton by a general base (Asp-355) and protonation at C-1 by a general acid (Arg-357). Mutagenesis (e.g., D412N) disrupts metal coordination, altering isotope effects and confirming residue roles .
Q. What metabolic engineering strategies enable microbial utilization of D-Glucuronate for bioproduction?
Heterologous expression of exuT (transporter) and uxaC (uronate isomerase) genes in Corynebacterium glutamicum enables D-glucuronate catabolism. Pathway optimization involves tuning inducer (IPTG) concentrations to balance ExuT expression and growth. Engineered strains convert D-glucuronate to L-lysine (9.3 mM yield) via the Entner-Doudoroff pathway. Transcriptomics identifies stress-response genes (e.g., cg1551) that limit productivity under substrate stress .
Q. How can spectral data contradictions in D-Glucuronate structural studies be resolved?
Discrepancies in NMR or XRD data often arise from anomeric equilibria (cyclic hemiacetals vs. linear forms). For example, D-glucuronate exists predominantly as β-pyranose and α-furanose in solution, complicating spectral assignments. Using low-temperature NMR (e.g., 25°C, pH 8.0) stabilizes specific anomers. For XRD, co-crystallization with substrate analogs (e.g., D-fructuronate) traps active conformations, clarifying metal-ligand interactions .
Methodological Tables
Table 1: Key Enzymes in D-Glucuronate Degradation Pathways
Table 2: Crystallographic Data for α-D-Glucuronate CaBr·3H₂O
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a=8.21 Å, b=15.39 Å, c=16.84 Å |
| Calcium coordination | 7 O atoms (4 from glucuronate, 3 H₂O) |
| Refinement resolution | 1.2 Å |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
